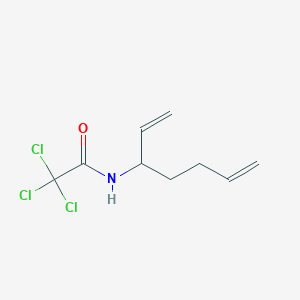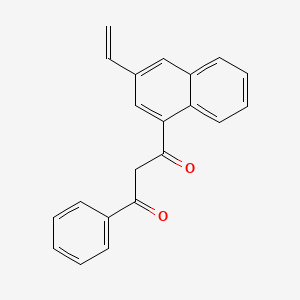![molecular formula C19H14N2 B14186321 8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole CAS No. 922174-64-9](/img/structure/B14186321.png)
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an ethenyl group and a phenyl group attached to the indole core. The presence of these groups imparts unique chemical and physical properties to the compound, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions to form the indole core . The ethenyl group can be introduced through a Heck reaction, where a palladium-catalyzed coupling of an aryl halide with an alkene occurs .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, where halogens, nitro groups, or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted indoles .
Applications De Recherche Scientifique
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Pyrido[3,2-b]indole: A related compound with a similar indole core but lacking the ethenyl and phenyl groups.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness
8-Ethenyl-5-phenyl-5H-pyrido[3,2-B]indole is unique due to the presence of both ethenyl and phenyl groups, which impart distinct chemical properties and potential biological activities. These structural features differentiate it from other indole derivatives and contribute to its specific applications in research and industry .
Propriétés
Numéro CAS |
922174-64-9 |
|---|---|
Formule moléculaire |
C19H14N2 |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
8-ethenyl-5-phenylpyrido[3,2-b]indole |
InChI |
InChI=1S/C19H14N2/c1-2-14-10-11-17-16(13-14)19-18(9-6-12-20-19)21(17)15-7-4-3-5-8-15/h2-13H,1H2 |
Clé InChI |
QEZIEXVIUFYLGI-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC2=C(C=C1)N(C3=C2N=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexyl]pyridin-1-ium bromide](/img/structure/B14186246.png)
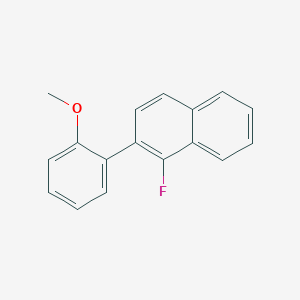
![[(2S,3S)-1,3-dinitrohexan-2-yl]benzene](/img/structure/B14186259.png)
![Ethyl 3-[4-(benzyloxy)-1H-indazol-1-yl]propanoate](/img/structure/B14186262.png)

![Benzenemethanamine, N-[2-(phenylmethyl)phenyl]-](/img/structure/B14186271.png)

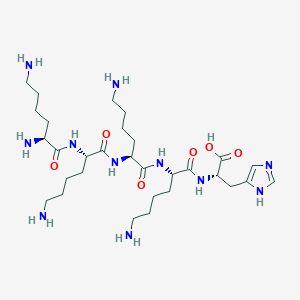
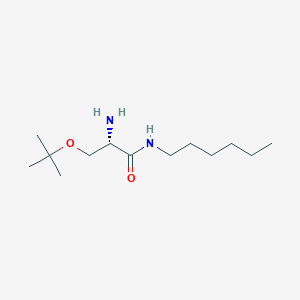
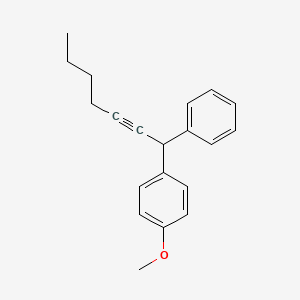
![6-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}hexanoic acid](/img/structure/B14186309.png)
